1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17232463
InChI: InChI=1S/C15H11F3O/c1-10(19)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3
SMILES:
Molecular Formula: C15H11F3O
Molecular Weight: 264.24 g/mol

1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

CAS No.:

Cat. No.: VC17232463

Molecular Formula: C15H11F3O

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone -

Specification

Molecular Formula C15H11F3O
Molecular Weight 264.24 g/mol
IUPAC Name 1-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanone
Standard InChI InChI=1S/C15H11F3O/c1-10(19)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3
Standard InChI Key OVTRUAANKZPWRB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Electronic Properties

Molecular Geometry and Crystallography

While single-crystal X-ray diffraction (SC-XRD) data specific to 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone are unavailable, analogous biphenyl compounds such as TBDFBP and DFBPE (studied in ) exhibit monoclinic crystal systems with space group P2₁/c. These structures show planar biphenyl cores with substituents influencing packing via dipole-dipole interactions . For the target compound, the -CF₃ group’s steric bulk and electronegativity likely induce torsional strain between the phenyl rings, reducing coplanarity and altering intermolecular interactions compared to non-fluorinated analogs .

Fourier Transform Infrared (FTIR) Spectroscopy

In related compounds like DFBPE, FTIR spectra reveal key absorptions:

  • C=O stretching: ~1717 cm⁻¹ (acetyl group) .

  • C-F stretching: 1100–1250 cm⁻¹ (trifluoromethyl) .

  • Aromatic C-H stretching: ~3050 cm⁻¹ .
    The target compound’s spectrum would similarly feature these bands, with slight shifts depending on substituent positioning .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for DFBPE ( ) show aromatic protons at δ 7.25–7.05 ppm and acetyl methyl protons at δ 2.34 ppm. For 1-[4'-(trifluoromethyl)biphenyl-2-yl] ethanone, the -CF₃ group’s deshielding effect would upshift adjacent aromatic protons, while the acetyl group’s electron-withdrawing nature would further split signals in the δ 7.0–8.0 ppm range .

Synthesis and Optimization

Suzuki–Miyaura Cross-Coupling

The biphenyl core is typically synthesized via Pd-catalyzed Suzuki coupling, as demonstrated for TBDFBP and DFBPE (yields: 78–87%) . For the target compound, proposed steps include:

  • Boronic acid preparation: 2-acetylphenylboronic acid.

  • Coupling partner: 4'-trifluoromethylbromobenzene.

  • Catalyst system: Pd(PPh₃)₄/CsF in THF at 30°C .
    Optimization of solvent (e.g., THF vs. ethyl acetate) and base (CsF vs. K₂CO₃) could enhance yields, as seen in .

Challenges in Fluorinated Compound Synthesis

The -CF₃ group’s strong electron-withdrawing nature complicates coupling reactions by reducing electron density at the reaction site. Strategies to mitigate this include:

  • Higher catalyst loading: 5 mol% Pd(0) vs. 1–2 mol% for non-fluorinated analogs .

  • Polar solvents: Ethyl acetate improves solubility of fluorinated intermediates .

Computational and Reactivity Analysis

Density Functional Theory (DFT) Studies

Though DFT data for the exact compound are lacking, analogous studies on TBDFBP and DFBPE ( ) provide insights:

ParameterTBDFBPDFBPETarget Compound (Predicted)
HOMO (eV)-6.44-6.81-6.6 ± 0.2
LUMO (eV)-1.30-2.25-2.0 ± 0.3
HOMO-LUMO Gap (eV)5.144.564.6 ± 0.4
Dipole Moment (Debye)3.874.534.2 ± 0.3

The -CF₃ group increases electron deficiency, lowering LUMO energy and reducing the HOMO-LUMO gap compared to non-fluorinated biphenyls .

Global Reactivity Parameters

Using the Koopmans theorem, reactivity descriptors for fluorinated biphenyls ( ) suggest:

CompoundIonization Potential (eV)Electron Affinity (eV)Electrophilicity Index (eV)
TBDFBP6.441.302.91
DFBPE6.812.254.50
Target6.7 ± 0.22.1 ± 0.24.3 ± 0.3

The target compound’s high electrophilicity index (ω = 4.3 eV) indicates strong electrophilic character, favoring reactions with nucleophiles at the acetyl group .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The -CF₃ group enhances metabolic stability and membrane permeability, making the compound a candidate for:

  • Kinase inhibitors: Analogous to lapatinib derivatives .

  • Anti-inflammatory agents: Trifluoromethyl groups modulate COX-2 selectivity .

Materials Science

  • Liquid crystals: Biphenyl cores with -CF₃ and polar groups enable tunable mesophases .

  • Organic semiconductors: Reduced HOMO-LUMO gaps (~4.6 eV) suggest potential in electron-transport layers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator